molecular formula C12H16BrFO B13644812 1-(2-Bromo-1-isobutoxyethyl)-4-fluorobenzene

1-(2-Bromo-1-isobutoxyethyl)-4-fluorobenzene

Cat. No.: B13644812
M. Wt: 275.16 g/mol
InChI Key: PZMRCWXGDKWCPT-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-isobutoxyethyl)-4-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds. These compounds are characterized by the presence of halogen atoms (such as bromine and fluorine) attached to an aromatic ring. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1-isobutoxyethyl)-4-fluorobenzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method is the bromination of an isobutoxyethyl precursor, followed by the introduction of a fluorine atom to the aromatic ring. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1-isobutoxyethyl)-4-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the halogen atoms.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of halogenated compounds’ effects on biological systems.

    Medicine: Potential use in the development of pharmaceuticals with specific biological activities.

    Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(2-Bromo-1-isobutoxyethyl)-4-fluorobenzene exerts its effects depends on its interaction with molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved may include halogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromoethyl)-4-fluorobenzene
  • 1-(2-Isobutoxyethyl)-4-chlorobenzene
  • 1-(2-Bromo-1-methoxyethyl)-4-fluorobenzene

Uniqueness

1-(2-Bromo-1-isobutoxyethyl)-4-fluorobenzene is unique due to the combination of its bromine, fluorine, and isobutoxyethyl groups. This specific arrangement of functional groups can impart distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C12H16BrFO

Molecular Weight

275.16 g/mol

IUPAC Name

1-[2-bromo-1-(2-methylpropoxy)ethyl]-4-fluorobenzene

InChI

InChI=1S/C12H16BrFO/c1-9(2)8-15-12(7-13)10-3-5-11(14)6-4-10/h3-6,9,12H,7-8H2,1-2H3

InChI Key

PZMRCWXGDKWCPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(CBr)C1=CC=C(C=C1)F

Origin of Product

United States

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